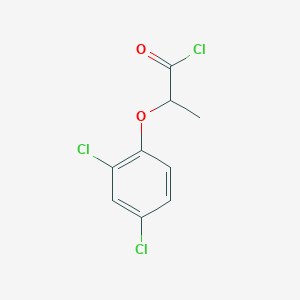

2-(2,4-Dichlorophenoxy)propanoyl chloride

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenoxy)propanoyl chloride typically involves the reaction of 2,4-dichlorophenol with propanoyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions

2-(2,4-Dichlorophenoxy)propanoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles, such as amines and alcohols, to form corresponding amides and esters.

Hydrolysis: In the presence of water, it hydrolyzes to form 2-(2,4-dichlorophenoxy)propanoic acid and hydrochloric acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols

Solvents: Dichloromethane, toluene

Catalysts: Pyridine, triethylamine

Major Products Formed

Amides: Formed by reaction with amines

Esters: Formed by reaction with alcohols

Acids: Formed by hydrolysis

科学的研究の応用

Agricultural Applications

Herbicidal Use:

The compound is a derivative of 2,4-Dichlorophenoxyacetic acid (2,4-D), one of the most widely used herbicides. It functions by disrupting plant growth hormones, making it effective against broadleaf weeds. The synthesis of 2-(2,4-Dichlorophenoxy)propanoyl chloride has been linked to the production of fungicides and herbicides that target specific agricultural pests.

- Synthesis Method:

A notable method for synthesizing 2-(2,4-Dichlorophenoxy)propanoic acid (the acid form) involves using dimethyl sulfoxide as a solvent, which enhances yield and reduces waste products compared to traditional methods that utilize water as a medium. This process can achieve yields up to 90% while minimizing phenolic wastewater discharge .

Case Study:

Research has demonstrated the effectiveness of 2-(2,4-Dichlorophenoxy)propanoic acid in controlling rice blast disease in agriculture. The compound serves as an intermediate in the synthesis of fenoxanil, an agricultural fungicide that is particularly effective against rice blast and other fungal diseases affecting crops .

Environmental Impact Studies

Adsorption Studies:

Recent studies have focused on the environmental implications of this compound through its degradation and adsorption characteristics in aqueous solutions. Research shows that aluminum hydroxides synthesized through electrosynthesis can effectively adsorb this herbicide from water, achieving removal efficiencies of up to 93% under optimized conditions .

- Experimental Parameters:

The studies evaluated various parameters such as current density and pH levels to determine optimal conditions for adsorption. The results indicated that adsorption kinetics followed a second-order model, suggesting a strong affinity between the adsorbent and the herbicide .

Toxicological Research

Health Hazards:

Despite its agricultural benefits, exposure to this compound poses health risks. Acute exposure can lead to respiratory issues and gastrointestinal disturbances. Case reports highlight incidents of poisoning due to accidental ingestion or misuse of herbicides containing this compound .

- Clinical Observations:

A case study documented severe toxicity symptoms in a patient who ingested 2,4-D herbicide, leading to significant medical interventions including mechanical ventilation and intensive supportive care . These findings underscore the importance of safety protocols when handling chemicals related to this compound.

Pharmaceutical Applications

Synthesis Intermediates:

In pharmaceutical chemistry, this compound is utilized as an intermediate in the synthesis of various therapeutic agents. Its structural properties allow for modifications that enhance bioactivity and specificity against target biological pathways.

- Research Findings:

Studies have shown that derivatives of dichlorophenoxy compounds exhibit anti-inflammatory properties and potential applications in treating conditions like arthritis. The ability to modify the dichlorophenoxy structure opens avenues for developing new medications with improved efficacy and reduced side effects.

作用機序

The mechanism of action of 2-(2,4-Dichlorophenoxy)propanoyl chloride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules . This reactivity is utilized in various applications, such as the modification of proteins and the synthesis of complex organic molecules .

類似化合物との比較

Similar Compounds

2,4-Dichlorophenoxyacetic acid: A widely used herbicide.

2,4-Dichlorophenol: An intermediate in the synthesis of various chemicals.

Uniqueness

2-(2,4-Dichlorophenoxy)propanoyl chloride is unique due to its specific reactivity and applications in proteomics research . Unlike its similar compounds, it is primarily used as a reagent for the modification of proteins and the synthesis of specialized organic molecules .

生物活性

2-(2,4-Dichlorophenoxy)propanoyl chloride, commonly referred to as a derivative of 2,4-Dichlorophenoxyacetic acid (2,4-D), is a compound that has garnered attention due to its biological activity and applications in agriculture as a herbicide. Understanding its biological effects, toxicity, and degradation pathways is crucial for assessing its environmental impact and safety in agricultural practices.

- Chemical Formula : CHClO

- Molecular Weight : 233.08 g/mol

- CAS Number : 120-36-5

Herbicidal Action

This compound is primarily recognized for its herbicidal properties. It functions by mimicking the natural plant hormone auxin, leading to uncontrolled growth and eventual plant death. This mode of action disrupts normal plant development processes.

Toxicity Studies

Numerous studies have documented the toxicity associated with 2,4-D and its derivatives. Key findings include:

- Acute Toxicity : Exposure can lead to symptoms such as nausea, vomiting, diarrhea, and in severe cases, respiratory distress and coma. A case study reported a young female who ingested 30 mL of 2,4-D and exhibited severe neurological symptoms before succumbing to the poisoning .

- Chronic Effects : Long-term exposure has been linked to reproductive toxicity and potential carcinogenic effects. However, the U.S. Environmental Protection Agency (EPA) classifies 2,4-D as not classifiable regarding human carcinogenicity .

Case Studies

- Case of Severe Poisoning : A report detailed a case where a patient ingested 50 mL of a 2,4-D herbicide with suicidal intent. The patient presented with severe muscle damage (rhabdomyolysis) and required intensive care but ultimately did not survive .

- Occupational Exposure : Studies have shown that agricultural workers exposed to 2,4-D during mixing and application exhibited higher urinary concentrations of the compound compared to non-exposed individuals. This highlights the risks associated with occupational exposure in agricultural settings .

Environmental Impact and Degradation

The environmental persistence of this compound raises concerns about its ecological impact:

- Microbial Degradation : Research indicates that certain bacterial strains can degrade this compound effectively. For example, Flavobacterium sp. has been identified as capable of utilizing this compound as a carbon source under aerobic conditions .

- Fungal Degradation : Fungi such as Aspergillus penicilloides have also shown potential in degrading phenoxyacetic acids like 2,4-D, which could be harnessed for bioremediation efforts .

Summary of Biological Effects

| Effect Type | Description |

|---|---|

| Acute Toxicity | Nausea, vomiting, diarrhea; severe cases may lead to respiratory failure |

| Chronic Toxicity | Potential reproductive toxicity; classified as not classifiable as carcinogenic by EPA |

| Herbicidal Action | Mimics auxin leading to uncontrolled plant growth and death |

| Environmental Impact | Persistent in the environment; subject to microbial degradation |

特性

IUPAC Name |

2-(2,4-dichlorophenoxy)propanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl3O2/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONQSXERGNKDILF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)Cl)OC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20558730 | |

| Record name | 2-(2,4-Dichlorophenoxy)propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58048-37-6 | |

| Record name | 2-(2,4-Dichlorophenoxy)propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。